molecular formula C13H20N2O3 B8686013 4-Methoxy-3-(2-morpholinoethoxy)benzenamine CAS No. 170229-80-8

4-Methoxy-3-(2-morpholinoethoxy)benzenamine

Cat. No.: B8686013
CAS No.: 170229-80-8
M. Wt: 252.31 g/mol
InChI Key: BAQGLBFRBSZEOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine typically involves the reaction of 4-methoxyaniline with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-morpholinoethoxy)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methoxy-3-(2-morpholinoethoxy)benzenamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and morpholine groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields .

Properties

CAS No.

170229-80-8

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C13H20N2O3/c1-16-12-3-2-11(14)10-13(12)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9,14H2,1H3

InChI Key

BAQGLBFRBSZEOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-(2-methoxy-5-nitrophenoxy)ethyl)morpholine (350 mg, 1.2 mmol, 1 eq.) and tin (II) chloride dihydrate (1.4 g, 6.20 mmol, 5 eq.) were placed in EtOH (12.3 mL). The reaction mixture was heated at 60° C. and stirred for 19 hours. The reaction mixture was then concentrated under reduced pressure and the resulting residue was diluted with ethyl acetate. The organic phase was washed with a 1N NaOH aqueous solution, dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel to afford 4-methoxy-3-(2-morpholinoethoxy)aniline (143 mg, 46%).
Name
4-(2-(2-methoxy-5-nitrophenoxy)ethyl)morpholine
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350 mg
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1.4 g
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12.3 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-methoxy-5-nitrophenol and 4-(2-chloroethyl)morpholine hydrochloride using a similar procedure to Descriptions 1 and 2 (63%).
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0 (± 1) mol
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Reaction Step One
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reactant
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[Compound]
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2
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0 (± 1) mol
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Reaction Step One

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